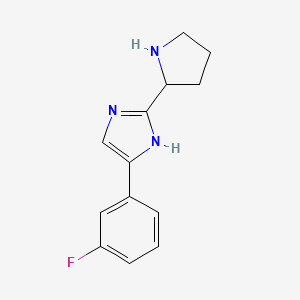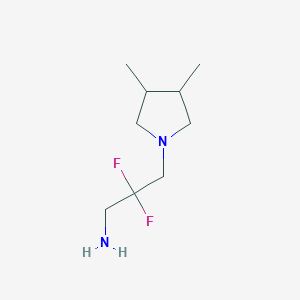
3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with dimethyl groups and a difluoropropanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine typically involves multi-step organic reactions. One common approach is the alkylation of 3,4-dimethylpyrrolidine with 2,2-difluoropropan-1-amine under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.
化学反応の分析
Types of Reactions
3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the difluoropropanamine moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine: shares structural similarities with other pyrrolidine derivatives and difluoropropanamine compounds.
Pyrrolidine: A simple cyclic secondary amine, often used as a precursor in organic synthesis.
Difluoropropanamine: A compound with similar functional groups, used in various chemical reactions and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
特性
分子式 |
C9H18F2N2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
3-(3,4-dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c1-7-3-13(4-8(7)2)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3 |
InChIキー |
BGSZWFZIRMPUDU-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC1C)CC(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



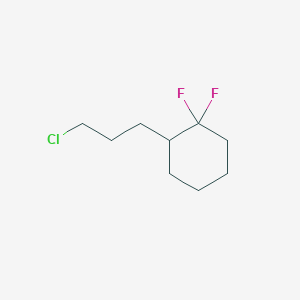
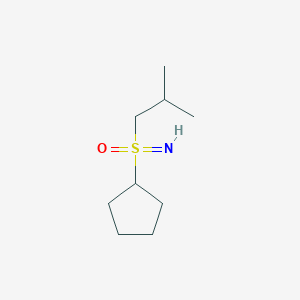
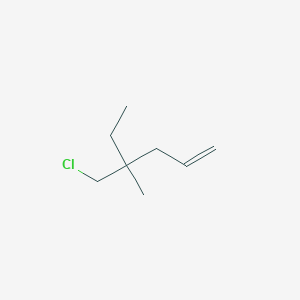
![2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine](/img/structure/B13176137.png)
![5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13176140.png)

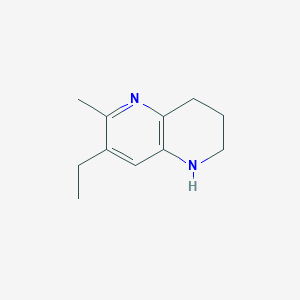

![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13176166.png)
![2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane](/img/structure/B13176168.png)
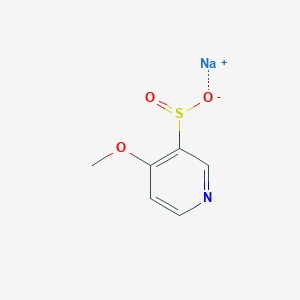
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13176176.png)
